

# Application Notes and Protocols for Controlled-Release 1-Hyoscyamine Formulations

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## Compound of Interest

Compound Name: **1-Hyoscyamine**

Cat. No.: **B1674123**

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These application notes provide a comprehensive overview of controlled-release formulations for the sustained delivery of **1-Hyoscyamine**. This document includes detailed experimental protocols for formulation and testing, a summary of pharmacokinetic data, and a description of the relevant signaling pathway.

## Introduction to Controlled-Release 1-Hyoscyamine

**1-Hyoscyamine** is an anticholinergic agent used to treat a variety of gastrointestinal disorders, including irritable bowel syndrome and peptic ulcers, by reducing muscle spasms and decreasing stomach acid production.<sup>[1]</sup> Conventional immediate-release formulations of hyoscyamine sulfate (typically 0.125 mg) require frequent dosing (every 4-6 hours) due to a relatively short biological half-life of 2 to 3.5 hours.<sup>[2][3][4]</sup>

Controlled-release formulations are designed to deliver **1-Hyoscyamine** over an extended period, typically 12 hours, to improve patient compliance and provide more consistent therapeutic effects.<sup>[5][6]</sup> These formulations are often matrix-based tablets containing 0.375 mg of hyoscyamine sulfate, designed to be taken twice daily.<sup>[1][5][6]</sup> The extended-release characteristics are often achieved through the use of hydrophilic or hydrophobic polymers that form a matrix, controlling the diffusion and/or erosion of the drug from the tablet.<sup>[1]</sup> Commercially available extended-release tablets are described as non-eroding, non-gelling sustained-release matrices where the drug is released while the tablet core remains intact.<sup>[1]</sup>

# Data Presentation

## Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for immediate-release and controlled-release **1-hyoscyamine** sulfate formulations.

Parameter	Immediate-Release Formulation (0.125 mg)	Controlled-Release Formulation (0.375 mg)
Dosage	0.125 mg	0.375 mg
Dosing Frequency	Every 4-6 hours	Every 12 hours (can be adjusted to every 8 hours) <sup>[1]</sup>
Time to Peak Plasma Concentration (T <sub>max</sub> )	~90 minutes <sup>[7]</sup>	4.20 hours <sup>[5][6]</sup>
Elimination Half-Life (t <sub>1/2</sub> )	2 - 3.5 hours <sup>[2][3][4]</sup>	~7.47 hours <sup>[5][6]</sup>
Duration of Action	4 - 6 hours <sup>[3]</sup>	8 - 12 hours <sup>[3]</sup>

## Illustrative In Vitro Dissolution Profile

Disclaimer: The following dissolution data is illustrative and serves as an example of a typical release profile for a hydrophilic matrix-based extended-release tablet. Publicly available, specific in-vitro dissolution data for commercial 0.375 mg hyoscyamine sulfate extended-release tablets is limited.

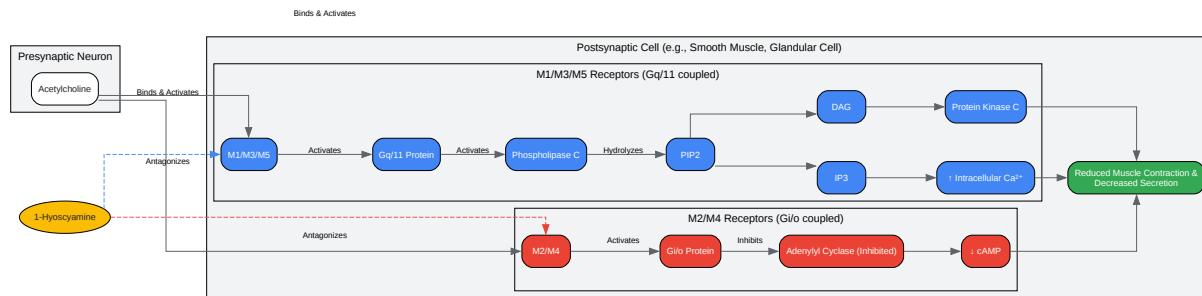
Time (hours)	Percent of 1-Hyoscyamine Sulfate Released (%)
1	15 - 35
2	30 - 50
4	50 - 70
8	70 - 90
12	≥ 85

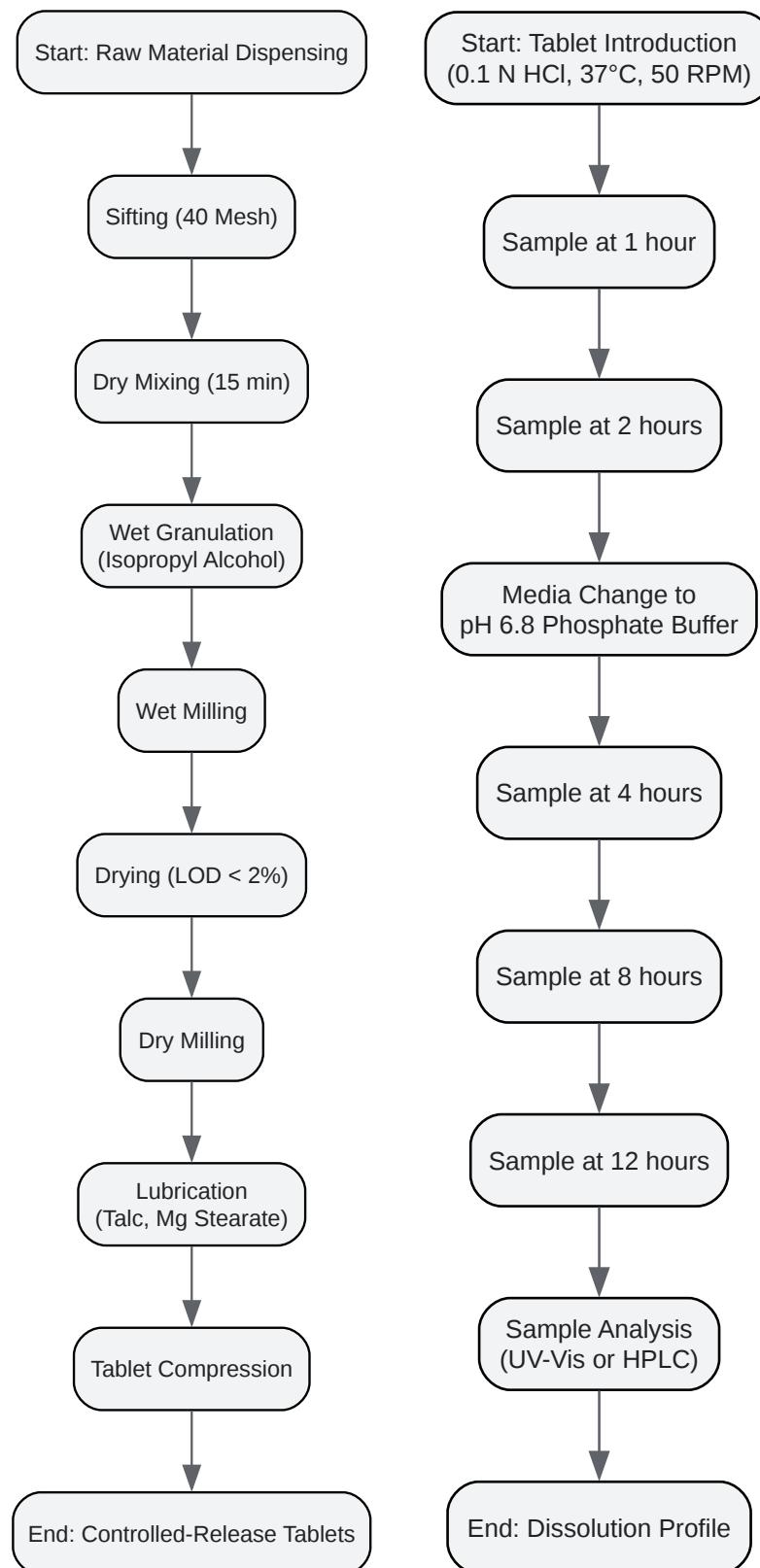
## Signaling Pathway of 1-Hyoscyamine

**1-Hyoscyamine** is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The therapeutic effects of hyoscyamine in the gastrointestinal tract are primarily due to its antagonism of M2 and M3 receptors on smooth muscle cells and secretory glands.

- M2 and M4 Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Acetylcholine binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

By blocking these receptors, hyoscyamine inhibits the effects of acetylcholine, leading to a reduction in smooth muscle contraction (antispasmodic effect) and decreased secretion of gastric acid, saliva, and bronchial mucus.



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